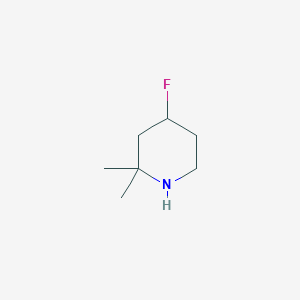
2-Methoxycyclopentane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxycyclopentane-1-thiol is an organic compound characterized by a cyclopentane ring substituted with a methoxy group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxycyclopentane-1-thiol can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with methanol in the presence of an acid catalyst to form methoxycyclopentane. This intermediate can then be treated with thiourea and hydrolyzed to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, the addition of methanol to cyclopentene followed by thiolation can be employed. This method is advantageous as it minimizes by-products and is more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methoxycyclopentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The methoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydrosulfide are often employed
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted cyclopentane derivatives
Scientific Research Applications
2-Methoxycyclopentane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 2-Methoxycyclopentane-1-thiol involves its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl methyl ether: Similar in structure but lacks the thiol group.
Methoxycyclopentane: Similar but without the thiol group.
Thiophenol: Contains a thiol group but has a different aromatic structure .
Uniqueness
2-Methoxycyclopentane-1-thiol is unique due to the presence of both a methoxy and a thiol group on a cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C6H12OS |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
2-methoxycyclopentane-1-thiol |
InChI |
InChI=1S/C6H12OS/c1-7-5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3 |
InChI Key |
DYDCOPIXCAKNTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC1S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Cyclohexylmethyl)amino]butan-2-ol](/img/structure/B13074118.png)
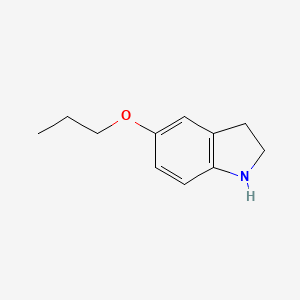
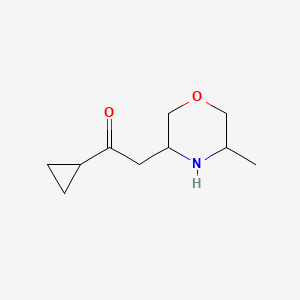
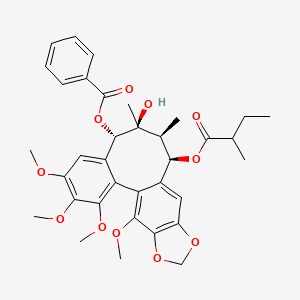
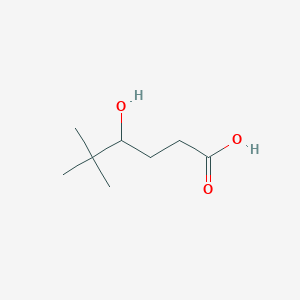


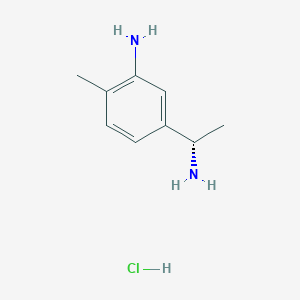
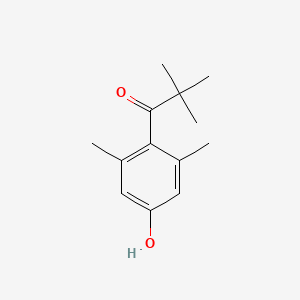
![4-[(4-Methylphenyl)methyl]piperazin-1-amine](/img/structure/B13074170.png)
![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074176.png)


